

An In-depth Technical Guide to GW501516 (Cardarine): Properties, Mechanism, and Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Ethyl 1-methyl-5-

Compound Name: *(trifluoromethyl)-1H-pyrazole-3-*
carboxylate

Cat. No.: **B1392839**

[Get Quote](#)

An authoritative guide for researchers, scientists, and drug development professionals on the potent and selective PPAR δ agonist, GW501516.

Introduction

GW501516, also widely known as Cardarine or Endurobol, is a synthetic, potent, and selective peroxisome proliferator-activated receptor delta (PPAR δ) agonist.^{[1][2]} Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including dyslipidemia.^{[1][2]} Despite promising preclinical and early clinical findings in its ability to modulate lipid metabolism and enhance fatty acid oxidation, its development was halted in 2007 due to findings from animal studies that indicated a rapid induction of cancer in multiple organs.^[2]

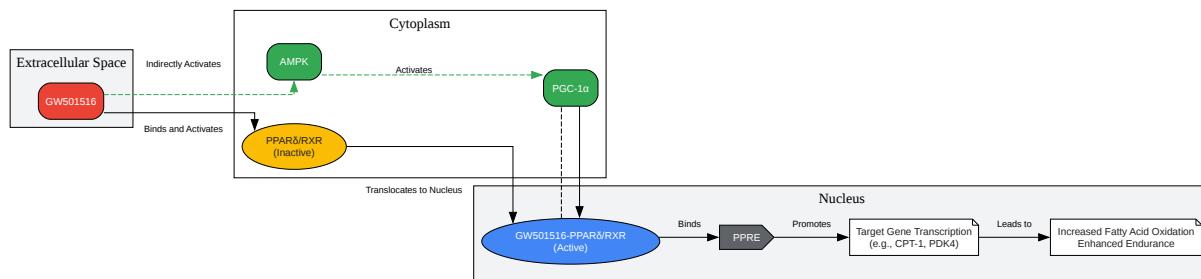
This guide provides a comprehensive technical overview of GW501516, detailing its physicochemical properties, mechanism of action, biological effects, and relevant experimental protocols and analytical methods. It is intended to serve as a resource for researchers in the fields of metabolic disease, endocrinology, and drug discovery, as well as for professionals in the anti-doping community.

Physicochemical Properties

GW501516 is a white to beige crystalline powder. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	{2-methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methyl]sulfonyl}-2-methylphenoxy}acetic acid	[2]
InChIKey	KKZBEVWDQREDBAUHFFFAOYSA-N	InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
Molecular Formula	C21H18F3NO3S2	[2]
Molecular Weight	453.49 g/mol	[2]
Melting Point	134-136 °C	[1]
Solubility	DMSO: ~20 mg/mL Ethanol: ~12 mg/mL DMF: ~25 mg/mL Water: Insoluble	[3]
pKa (Predicted)	3.17 ± 0.10	[1]
logP (Predicted)	5.9	[4]

Mechanism of Action


GW501516 is a highly selective agonist for the PPAR δ nuclear receptor, exhibiting high affinity ($K_i = 1$ nM) and potency ($EC_{50} = 1$ nM) with over 1,000-fold selectivity compared to PPAR α and PPAR γ .^{[1][2]} PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).^{[5][6]} This complex then binds to specific DNA

sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5][6]

The primary mechanism of action of GW501516 involves the recruitment of the coactivator PGC-1 α to the PPAR δ /RXR heterodimer.[2] This leads to the upregulation of genes involved in fatty acid catabolism and energy expenditure.[1][2] A key consequence of PPAR δ activation by GW501516 is a metabolic shift in energy source preference from glucose to lipids, particularly in skeletal muscle.[7] This "fatty acid shifting" is achieved through the increased expression of genes involved in fatty acid transport, β -oxidation, and mitochondrial respiration.[8]

Signaling Pathway of GW501516-Mediated PPAR δ Activation

The following diagram illustrates the signaling cascade initiated by GW501516.

[Click to download full resolution via product page](#)

Caption: GW501516 signaling pathway.

Biological Effects

The activation of PPAR δ by GW501516 elicits a range of biological effects, primarily related to metabolic regulation.

- Enhanced Fatty Acid Metabolism: GW501516 stimulates fatty acid oxidation in skeletal muscle and adipose tissue.^[4] This is associated with an upregulation of key enzymes in the β -oxidation pathway, such as Carnitine Palmitoyltransferase-1 (CPT-1).^{[9][10]}
- Improved Endurance: By promoting the use of fatty acids as an energy source, GW501516 spares glucose and enhances endurance in preclinical models.^[2]
- Lipid Profile Modulation: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).^[2]
- Anti-inflammatory Properties: GW501516 has demonstrated anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.^[3]
- Carcinogenicity: Despite its beneficial metabolic effects, the primary reason for the cessation of its clinical development was the rapid development of cancerous tumors in multiple organs in animal studies.^[2] The World Anti-Doping Agency (WADA) has issued warnings to athletes about the health risks associated with its use.^[2]

Experimental Protocols

PPAR δ Luciferase Reporter Gene Assay

This protocol is a representative method for assessing the activation of PPAR δ by compounds like GW501516 in a cell-based system.

Objective: To quantify the dose-dependent activation of the human PPAR δ receptor by GW501516.

Materials:

- HEK293 cell line stably co-transfected with a full-length human PPAR δ expression vector and a luciferase reporter vector containing PPREs.

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- GW501516 (Cardarine)
- DMSO (vehicle control)
- Luciferase Assay System (e.g., Promega)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Cell Culture: Maintain the HEK293-PPAR δ reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of GW501516 in DMSO. A typical concentration range would be from 1 pM to 1 μ M. Prepare a vehicle control with DMSO alone.
- Cell Treatment: Replace the culture medium with a fresh medium containing the different concentrations of GW501516 or the vehicle control. Incubate the plate for 24 hours.
- Luciferase Assay: Following the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the fold activation of luciferase activity against the log

concentration of GW501516 to generate a dose-response curve and determine the EC50 value.

Analytical Methods

The primary method for the detection and quantification of GW501516 and its metabolites in biological matrices (e.g., urine, blood, hair) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for anti-doping analysis. The main metabolites monitored are the sulfoxide and sulfone derivatives of GW501516.

Synthesis

An efficient synthesis of GW501516 has been reported in the literature, typically involving a multi-step process. A key step often involves the one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Safety and Handling

WARNING: GW501516 is a known carcinogen in animals and should be handled with extreme caution.^[2] It is not approved for human use.

Laboratory Precautions:

- **Designated Area:** All work with GW501516 should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves.
- **Aerosol Prevention:** Avoid procedures that may generate aerosols. If unavoidable, use a certified biological safety cabinet.
- **Waste Disposal:** All contaminated materials, including pipette tips, gloves, and labware, must be disposed of as hazardous chemical waste according to institutional guidelines.
- **Decontamination:** Decontaminate all work surfaces with an appropriate solvent after use.

- Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.

Conclusion

GW501516 (Cardarine) is a potent and selective PPAR δ agonist with significant effects on fatty acid metabolism and endurance. While its therapeutic potential in metabolic diseases was initially promising, the profound carcinogenic effects observed in animal studies have led to the termination of its clinical development. It remains a valuable tool for in vitro and in vivo research aimed at understanding the roles of PPAR δ in metabolic regulation. However, its use is strictly limited to a research context, and extreme caution must be exercised when handling this compound due to its known carcinogenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GW-501516 | 317318-70-0 [chemicalbook.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR- β/δ and PPAR- γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PPAR- δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to GW501516 (Cardarine): Properties, Mechanism, and Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392839#inchikey-kkzbevwdqredba-uhfffaoya-n-properties-and-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com